

Ammonium dithiocarbamate CAS number and molecular structure

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Compound of Interest

Compound Name: Ammonium dithiocarbamate

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An In-depth Technical Guide to **Ammonium Dithiocarbamate** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on **ammonium dithiocarbamate**, focusing on its chemical identity, molecular structure, physicochemical properties, and key applications in synthetic and analytical chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Molecular Structure

Ammonium dithiocarbamate is an organosulfur compound that serves as a versatile intermediate and reagent in various chemical processes.

- Chemical Name: **Ammonium dithiocarbamate**
- CAS Number: 513-74-6[1][2][3][4][5]
- Molecular Formula: $\text{CH}_6\text{N}_2\text{S}_2$ [5][6]
- Synonyms: Carbamodithioic acid, monoammonium salt; Ammonium sulfocarbamate; Dithiocarbamic acid ammonium salt.[1][5]

The molecular structure consists of an ammonium cation ($[\text{NH}_4]^+$) and a dithiocarbamate anion ($[\text{H}_2\text{NCS}_2]^-$).[7] The anion features a central carbon atom double-bonded to one sulfur atom and single-bonded to another sulfur atom and an amino group.

- Canonical SMILES: C(=S)(N)[S-].[NH4+]^{[5][8]}
- InChI Key: DCYNAHFAQKMWDW-UHFFFAOYSA-N^{[2][8]}

Physicochemical Properties

The quantitative properties of **ammonium dithiocarbamate** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Citations
Molecular Weight	110.21 g/mol	^{[1][5]}
Appearance	Yellow orthorhombic crystals	^{[1][6]}
Melting Point	99 °C (decomposes)	^{[1][6]}
Boiling Point	147.5 °C at 760 mmHg	^[1]
Density	1.451 g/cm ³	^[1]
Flash Point	43 °C	^[1]
Water Solubility	Soluble	^{[1][7]}
Storage Temperature	2-8°C, under inert gas (e.g., Nitrogen or Argon)	^[1]

Experimental Protocols

This section details methodologies for the synthesis of **ammonium dithiocarbamate** and its application in organic synthesis and metal precipitation, providing a practical guide for laboratory work.

Synthesis of Ammonium Dithiocarbamate

This protocol is based on a process designed for high-purity yield by minimizing side reactions.

Objective: To synthesize **ammonium dithiocarbamate** from carbon disulfide and ammonia.

Materials:

- Carbon disulfide (CS_2)
- Gaseous ammonia (NH_3)
- Acetonitrile (CH_3CN) or other stable liquid nitrile as a diluent
- Reactor vessel equipped with a cooling jacket and agitation mechanism
- Filtration apparatus

Procedure:

- In the reactor, dissolve approximately one molecular proportion of carbon disulfide in a suitable volume of the nitrile diluent (e.g., acetonitrile).
- Cool the reactor to a temperature range of 15-35 °C using the circulating brine in the cooling jacket.
- Begin agitation of the carbon disulfide solution.
- Pass approximately two molecular proportions of gaseous ammonia into the agitated solution. The reaction can be conducted at atmospheric or slightly elevated pressure to prevent ammonia loss.
- **Ammonium dithiocarbamate** will begin to crystallize and precipitate from the solution shortly after the ammonia addition begins, as it is sparingly soluble in the nitrile diluent.
- Continue the addition of ammonia until the stoichiometric amount has been added.
- After the addition is complete, continue agitation for a short period to ensure the reaction goes to completion.
- Filter the resulting crystalline solid from the solution.
- The collected product can be air-dried to remove the residual nitrile. If a higher boiling nitrile is used, a wash with a volatile, inert solvent is recommended.[\[2\]](#)

Application in Heterocyclic Synthesis: Preparation of a Thiazole Intermediate

This protocol describes the use of **ammonium dithiocarbamate** in the synthesis of ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, a key intermediate for pharmaceuticals.

Objective: To synthesize a thiazole derivative via cyclization reaction.

Materials:

- Ethyl 2-chloroacetoacetate ($\text{C}_6\text{H}_9\text{ClO}_3$)
- **Ammonium dithiocarbamate** ($\text{CH}_6\text{N}_2\text{S}_2$)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Purified water
- Hexane (C_6H_{14})
- Reaction flask
- Stirring apparatus
- Filtration apparatus

Procedure:

- To a reaction flask containing 500 ml of ethanol, add ethyl 2-chloroacetoacetate (100 g, 0.61 mol) and **ammonium dithiocarbamate** (70 g, 0.64 mol). The recommended molar ratio is between 1:1 and 1:1.5.
- Stir the mixture at room temperature for approximately 5 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Once the reaction is complete, cool the reaction solution to 10 °C.

- Induce crystallization by adding 500 ml of purified water and 500 ml of hexane to the cooled solution.
- Filter the resulting solid precipitate.
- Wash the collected solid with purified water and acetone.
- Dry the solid to obtain ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. The product can often be used in subsequent steps without further purification.^[9]

Application in Analytical Chemistry: Heavy Metal Precipitation

This protocol provides a general method for the removal of heavy metal ions from aqueous solutions.

Objective: To precipitate heavy metal ions from an aqueous solution using dithiocarbamate.

Materials:

- Aqueous solution containing heavy metal ions (e.g., Fe^{2+} , Cu^{2+} , Ni^{2+} , Pb^{2+})
- Dithiocarbamate solution (prepared by dissolving **ammonium dithiocarbamate** in distilled water)
- pH meter and adjustment solutions (e.g., HNO_3 , KOH)
- Stirring apparatus
- Filtration or centrifugation equipment

Procedure:

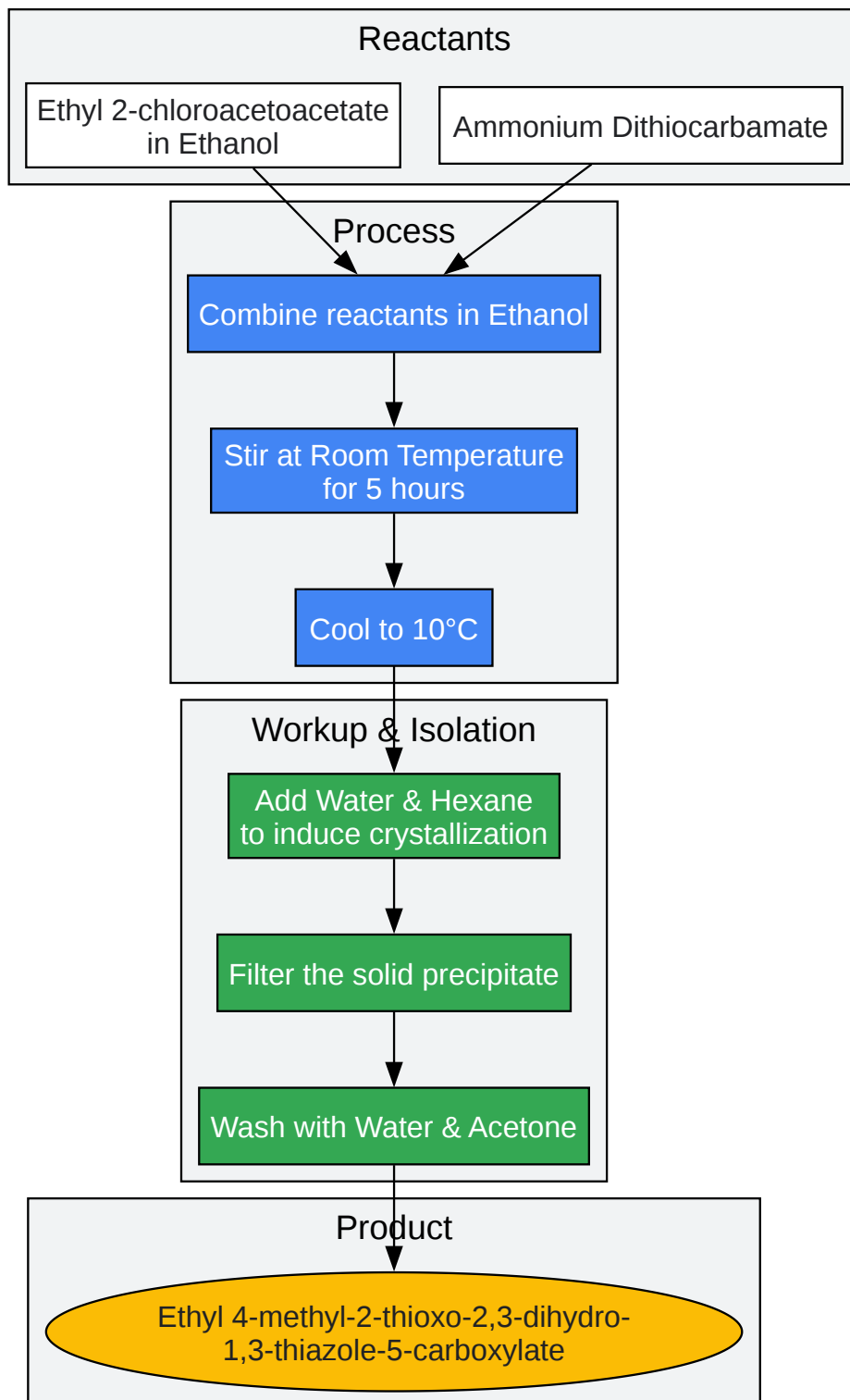
- Prepare the metal salt solution of the required concentration from a stock solution.
- Measure and adjust the pH of the metal salt solution to the optimal range for precipitation of the target metal, as efficiency can be pH-dependent.

- In a reaction vial, mix the dithiocarbamate solution with the metal salt solution in an equimolar (1:1) ratio.
- Stir the mixture vigorously for 2-3 hours at a controlled temperature (e.g., room temperature). A robust reaction will occur, resulting in the formation of a colored precipitate.
- Separate the metal dithiocarbamate precipitate from the solution by filtration or centrifugation.
- The concentration of the remaining metal ions in the filtrate can be determined using techniques such as UV-Visible or Atomic Absorption Spectroscopy to evaluate removal efficiency.^[4]

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of a thiazole intermediate as described in Protocol 3.2.

Workflow for Thiazole Intermediate Synthesis

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